Product packaging for 1,2,3,4-Tetra-O-acetyl-D-xylopyranose(Cat. No.:CAS No. 62929-49-1)

1,2,3,4-Tetra-O-acetyl-D-xylopyranose

Cat. No.: B016722
CAS No.: 62929-49-1
M. Wt: 318.28 g/mol
InChI Key: MJOQJPYNENPSSS-DAAZQVBGSA-N
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Description

1,2,3,4-Tetra-O-acetyl-D-xylopyranose is a key intermediate in carbohydrate chemistry, synthesized via classical acetylation of D-xylose using anhydrous sodium acetate (NaOAc) or similar catalysts . The reaction yields a mixture of α and β anomers, which is typically used without further purification in subsequent glycosylation reactions . This compound serves as a critical substrate for synthesizing xylosides, glycoconjugates, and glycomimetics, particularly in glycobiology research and drug discovery . Its structural resemblance to natural xylose-containing glycans enables applications in enzymatic studies, glycan array development, and the exploration of carbohydrate-protein interactions . Commercial suppliers like Glentham Life Sciences and Santa Cruz Biotechnology offer high-purity forms of this compound, emphasizing its importance in industrial and academic research .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18O9 B016722 1,2,3,4-Tetra-O-acetyl-D-xylopyranose CAS No. 62929-49-1

Properties

IUPAC Name

[(3R,4S,5R)-4,5,6-triacetyloxyoxan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11+,12-,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJOQJPYNENPSSS-DAAZQVBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H]1COC([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62929-49-1
Record name 1,2,3,4-Tetraacetyl-xylopyranose
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Acetylation with Acetic Anhydride

The most common laboratory method involves direct acetylation of D-xylose using acetic anhydride in the presence of a base catalyst. Pyridine is frequently employed to neutralize acetic acid generated during the reaction, driving the equilibrium toward complete acetylation. A typical procedure involves refluxing D-xylose with excess acetic anhydride (5–7 equivalents) and pyridine (1.5 equivalents) in anhydrous dichloromethane (DCM) for 4–6 hours. The reaction proceeds via nucleophilic attack by the hydroxyl groups of D-xylose on the electrophilic carbonyl carbon of acetic anhydride, forming acetylated intermediates.

Key Parameters:

  • Temperature: 40–60°C (reflux conditions for DCM).

  • Catalyst: Pyridine (1.5–2.0 equivalents).

  • Yield: 70–85% after purification via silica gel chromatography.

Catalyst Systems

Alternative catalysts such as 4-dimethylaminopyridine (DMAP) or sodium acetate have been explored to enhance reaction efficiency. For example, sodium acetate (0.2 equivalents) in acetic anhydride at 100°C achieves 90% conversion within 2 hours. DMAP (0.1 equivalents) accelerates the reaction under milder conditions (room temperature, 12 hours) but requires careful stoichiometric control to avoid over-acetylation.

Industrial-Scale Production Methods

Two-Step Acetylation Process

A patented industrial process optimizes cost and scalability by employing a two-step acetylation (Figure 1):

Step 1: Partial Acetylation with Acetic Acid
D-xylose reacts with acetic acid (3:1 molar ratio) at 100°C for 2 hours using p-toluenesulfonic acid (0.5 wt%) as a catalyst. This produces xylose diacetate (1.7 acetyl groups per molecule) with minimal byproducts.

Step 2: Full Acetylation with Acetic Anhydride
The diacetate intermediate is treated with acetic anhydride (3.3–7.5 equivalents) and sodium acetate (0.16–0.5 equivalents) under reflux (120°C) for 30 minutes. This step achieves >95% conversion to 1,2,3,4-Tetra-O-acetyl-D-xylopyranose.

Advantages:

  • Cost-Effectiveness: Acetic acid replaces 50% of acetic anhydride, reducing raw material costs.

  • Recyclability: Unreacted acetic acid and anhydride are distilled and reused.

Alternative Synthetic Routes

Solvent Systems and Purification

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but complicate purification due to high boiling points. Non-polar solvents (e.g., toluene) facilitate easier isolation via crystallization. Industrial protocols often use high-shear mixing with water to precipitate the product, achieving >99% purity after filtration.

Comparative Analysis of Methods

Yield and Efficiency

Method Catalyst Time Yield Purity
Traditional (Pyridine)Pyridine6 hours75%95%
Industrial Two-Stepp-TSA / NaOAc2.5 hours85%99%
DMAP-CatalyzedDMAP12 hours90%97%

Byproduct Formation

The industrial two-step method minimizes byproducts (<2%) through controlled acetylation, whereas traditional methods generate up to 10% over-acetylated or isomerized byproducts.

Recent Advances and Innovations

Green Chemistry Approaches

Solvent-free acetylation using microwave irradiation reduces reaction time to 15 minutes but requires specialized equipment. Ionic liquids (e.g., [BMIM][BF4]) as catalysts achieve 88% yield at 80°C, offering a recyclable alternative to pyridine.

Continuous Flow Synthesis

Microreactor systems enable continuous production with precise temperature control (ΔT ±1°C), improving consistency and reducing energy consumption. Pilot studies report 92% yield at a flow rate of 5 mL/min .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetra-O-acetyl-D-xylopyranose undergoes various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield D-xylose.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis and Research

  • Intermediate for Glycoside Synthesis :
    • 1,2,3,4-Tetra-O-acetyl-D-xylopyranose serves as a glycosyl donor in the formation of glycosidic bonds. This property makes it crucial for synthesizing more complex carbohydrates and glycosides used in various biochemical applications.
  • Synthesis of Carbohydrate Derivatives :
    • The compound is extensively utilized as an intermediate in carbohydrate chemistry for producing other carbohydrate derivatives. Its acetyl groups protect the hydroxyl groups during synthetic processes, facilitating selective reactions.
  • Study of Enzyme Activity :
    • It is employed in research focusing on carbohydrate metabolism and enzyme interactions. The compound's structure allows researchers to investigate how enzymes interact with carbohydrates and the mechanisms behind these interactions .

Biological Applications

  • Antimicrobial Activity :
    • Studies have indicated that this compound exhibits antimicrobial properties against various fungi (e.g., Candida albicans) and bacteria (e.g., Staphylococcus aureus). This potential makes it relevant for developing antimicrobial agents.
  • Drug Delivery Systems :
    • The compound is being investigated for its potential use in drug delivery systems due to its ability to form stable complexes with bioactive compounds. This application could enhance the efficacy of therapeutic agents by improving their solubility and bioavailability .

Industrial Applications

  • Production of Specialty Chemicals :
    • In industrial settings, this compound is used as a reagent in various chemical processes. Its utility extends to producing biodegradable polymers and other materials that align with sustainable practices.
  • Regulatory Agent in Sugar Synthesis :
    • The compound has been shown to regulate the synthesis of other sugars, contributing to advancements in carbohydrate chemistry within industrial applications .

Case Studies and Research Findings

  • A notable study demonstrated the effectiveness of this compound as a precursor for synthesizing bioactive compounds with potential therapeutic effects against specific diseases.
  • Another investigation highlighted its role in enzyme kinetics studies where it was used to elucidate mechanisms of action for glycoside hydrolases.

Summary Table of Applications

Application AreaSpecific Uses
ChemistryIntermediate for glycoside synthesis; synthesis of carbohydrate derivatives
BiologyStudy of enzyme activity; antimicrobial activity
MedicinePotential use in drug delivery systems
IndustryProduction of specialty chemicals; regulatory agent in sugar synthesis

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetra-O-acetyl-D-xylopyranose involves its hydrolysis to release D-xylose, which can then participate in various biochemical pathways. The acetyl groups protect the hydroxyl groups during synthetic processes, allowing for selective reactions to occur. The compound can interact with enzymes and other molecular targets involved in carbohydrate metabolism .

Comparison with Similar Compounds

1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose

  • Molecular Formula: C₁₃H₁₈O₉ (same as the xylopyranose derivative) .
  • Key Difference: The glucopyranose backbone (C5 hydroxyl group retained) versus xylopyranose (C5 hydroxyl replaced by a hydrogen).
  • Reactivity: The additional hydroxyl group in glucose derivatives increases hydrophilicity and alters enzymatic recognition, making glucopyranose analogs more suitable for studies on glucose transporters or glycogen metabolism .

1,2,3,4-Tetra-O-acetyl-α-L-rhamnopyranoside

  • Anomeric Ratio: Synthesized with a 10:1 α:β ratio, contrasting with the near-equal α/β mixture in 1,2,3,4-Tetra-O-acetyl-D-xylopyranose .
  • Applications: L-Rhamnose derivatives are prominent in bacterial polysaccharide studies, whereas xylose analogs are more relevant in plant-derived glycan research .

1,2,3,4-Tetra-O-acetyl-L-lyxopyranose

  • Stereochemistry: The L-configuration at C4 distinguishes it from the D-xylopyranose derivative, significantly impacting biological activity. This compound is utilized in antiviral and antitumor agent synthesis due to its altered stereochemical profile .

Functional Analogs

1,2,3,4-Tetra-O-acetyl-5-thio-α-D-xylopyranose

  • Modification : The C5 oxygen is replaced by sulfur, enhancing nucleophilicity and stability under acidic conditions .
  • Applications : This thio-derivative is used in selective glycosylation reactions where traditional oxygen-based analogs are unstable .

2,3,4,6-Tetra-O-acetyl-D-mannopyranose

  • Acetylation Pattern: Positions 2,3,4,6 are acetylated (vs. 1,2,3,4 in xylopyranose), influencing solubility and enzyme specificity. This compound is critical in mannose-6-phosphate receptor studies .

Key Findings:

  • Anomeric Control: Unlike hexose derivatives (e.g., mannopyranose), xylopyranose analogs often yield mixed α/β anomers due to challenges in stereochemical control during synthesis .
  • Biological Specificity: The absence of a C5 hydroxyl group in xylopyranose limits its utility in metabolic pathways involving glucose or mannose but enhances its role in plant glycan mimicry .

Biological Activity

Overview

1,2,3,4-Tetra-O-acetyl-D-xylopyranose is a chemically modified derivative of D-xylose, characterized by the acetylation of its hydroxyl groups. This compound has garnered interest in various fields, particularly in biochemistry and pharmacology, due to its potential biological activities and applications.

The structure of this compound is defined by its four acetyl groups attached to the D-xylopyranose ring. This modification enhances its stability and reactivity in synthetic organic chemistry, making it a valuable intermediate for synthesizing more complex carbohydrates and glycosides.

The biological activity of this compound primarily stems from its hydrolysis to D-xylose. This process allows it to participate in various biochemical pathways. The acetyl groups serve to protect hydroxyl functionalities during synthetic processes and facilitate selective reactions. The compound may interact with enzymes involved in carbohydrate metabolism, influencing metabolic pathways.

Biological Activities

  • Antimicrobial Activity :
    • Studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens:
      • Fungi : Effective against Candida albicans and Candida glabrata.
      • Bacteria : Inhibits growth of Staphylococcus aureus and Escherichia coli .
  • Antithrombotic Activity :
    • Research indicates that derivatives of this compound can possess antithrombotic properties. Specifically, studies involving 4-substituted phenyl derivatives synthesized from this compound showed significant antithrombotic effects in rat models .

Case Studies

  • Study on Antimicrobial Effects : A recent study evaluated the antimicrobial efficacy of various xylopyranosides derived from this compound. Results indicated that certain derivatives exhibited two to four times higher activity against bacterial strains compared to standard antibiotics .
  • Antithrombotic Research : In a synthesis study involving 1,2,3,4-Tetra-O-acetyl-5-thio-D-xylopyranose derivatives, researchers found that these compounds demonstrated promising antithrombotic activity. The study highlighted the importance of structural modifications in enhancing biological activity .

Research Applications

  • Synthetic Organic Chemistry :
    • Used as an intermediate for synthesizing glycosides and other carbohydrate derivatives.
  • Biological Research :
    • Investigated for its role in studying carbohydrate metabolism and enzyme interactions.
  • Pharmaceutical Development :
    • Explored for potential applications in drug delivery systems and as a precursor for bioactive compounds .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

CompoundAntimicrobial ActivityAntithrombotic ActivityOther Notable Activities
This compoundYesYesPotential drug delivery
1,2,3,4-Tetra-O-acetyl-D-glucopyranoseModerateNoGlycoside synthesis
1,2,3,4-Tetra-O-acetyl-D-galactopyranoseLowNoLimited applications

Q & A

Q. What are the established synthetic protocols for 1,2,3,4-Tetra-O-acetyl-D-xylopyranose, and how can reaction efficiency be monitored?

Methodological Answer:

  • Synthesis Protocol : The compound is typically synthesized via peracetylation of D-xylose using acetic anhydride in the presence of a catalyst (e.g., pyridine or H₂SO₄). For example, analogous acetylated sugars like 2,3,4,6-Tetra-O-acetyl-D-glucopyranose are synthesized using similar methods, with reaction monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) .
  • Efficiency Monitoring : TLC is critical for tracking reaction progress. Post-synthesis, purification involves column chromatography (silica gel, gradient elution) and crystallization. Yield optimization requires controlled temperature (0–5°C during acetylation) to minimize side reactions .

Q. How should researchers characterize the structural integrity of this compound?

Methodological Answer:

  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Confirm acetyl group positions (δ ~2.0–2.2 ppm for methyl protons; anomeric proton at δ ~5.5–6.0 ppm). Compare with literature data for D-xylose derivatives .
    • Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to verify molecular weight (expected [M+Na]⁺: 348.30 + 23 = 371.3 m/z) .
    • Polarimetry : Specific optical rotation ([α]D²⁵) should align with D-xylose configuration (e.g., +50° to +70° in chloroform) .

Q. What are the critical storage conditions to ensure compound stability?

Methodological Answer:

  • Storage : Store under inert atmosphere (argon) at –20°C in airtight, light-resistant containers. Acetylated sugars are hygroscopic; use molecular sieves (3Å) to prevent hydrolysis. Stability tests via periodic NMR analysis are recommended to detect degradation (e.g., free hydroxyl groups at δ ~3.5–4.5 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in glycosylation efficiency data when using this compound as a donor?

Methodological Answer:

  • Root Cause Analysis : Contradictions often arise from stereochemical outcomes (α/β selectivity) or competing side reactions (e.g., orthoester formation).
  • Experimental Design :
    • Solvent Screening : Test polar aprotic solvents (e.g., DCM, acetonitrile) to modulate reactivity .
    • Catalyst Optimization : Compare Lewis acids (e.g., BF₃·Et₂O vs. TMSOTf) for anomeric activation .
    • Kinetic Studies : Use in situ IR or HPLC to track glycosylation intermediates .

Q. What mechanistic insights exist for enzyme-catalyzed reactions involving this compound?

Methodological Answer:

  • Enzyme Compatibility : The acetyl groups may hinder enzyme-substrate interactions. Deacetylation studies (e.g., using lipases) can assess enzymatic accessibility .
  • Structural Analysis : X-ray crystallography or molecular docking (e.g., with glycosyltransferases) reveals steric clashes or binding motifs. For example, acetylated galactose derivatives show reduced binding affinity compared to unprotected sugars .

Q. How can this compound be applied in the synthesis of structurally defined glycoconjugates?

Methodological Answer:

  • Stepwise Glycosylation : Use as a building block in sequential coupling (e.g., solid-phase synthesis). For example, analogous acetylated glucopyranose derivatives are employed to construct oligosaccharides via iterative deprotection-glycosylation cycles .
  • Orthogonal Protection : Combine with benzyl or allyl protecting groups to enable selective deprotection. Monitor via TLC or MS .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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